4-Iodo-3-(o-tolyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15861743
Molecular Formula: C10H9IN2
Molecular Weight: 284.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9IN2 |
|---|---|
| Molecular Weight | 284.10 g/mol |
| IUPAC Name | 4-iodo-5-(2-methylphenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C10H9IN2/c1-7-4-2-3-5-8(7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | BOQBACNRQVUTLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=NN2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a five-membered pyrazole ring with three distinct substituents:
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Iodine at position 4, contributing steric bulk and polarizability.
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Ortho-tolyl group (2-methylphenyl) at position 3, enhancing lipophilicity.
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Hydrogen at position 1, leaving the nitrogen atom available for further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉IN₂ | |
| Molecular Weight | 284.10 g/mol | |
| Density | Not reported | — |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
The absence of reported melting/boiling points suggests further experimental characterization is needed.
Synthetic Methodologies
Direct Iodination Strategies
Recent advances in regioselective iodination have enabled efficient synthesis of 4-iodopyrazoles. A notable method involves treating 1-aryl-3-CF₃-1H-pyrazoles with n-BuLi and iodine in the presence of ceric ammonium nitrate (CAN) as an oxidant . For example:
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Substrate Preparation: 1-(p-Tolyl)-3-trifluoromethyl-1H-pyrazole (3a) reacts with CAN (1.1 equiv) and iodine (1.3 equiv) in refluxing acetonitrile.
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Regioselectivity: Iodination occurs exclusively at position 4, confirmed by ¹H NMR (singlet at δ = 7.97 ppm for C5–H) .
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Yield: 81% isolated yield after purification via flash chromatography .
This method avoids harsh conditions, making it suitable for sensitive substrates.
Alternative Routes Using N-Iodosuccinimide (NIS)
For electron-deficient pyrazoles, iodination with NIS in trifluoroacetic acid (TFA) at 80°C achieves comparable yields (71%) . The reaction’s regioselectivity remains consistent, underscoring the robustness of position 4 for halogenation.
Reactivity and Functionalization
Nucleophilic Substitution
The C–I bond’s weakness facilitates nucleophilic displacement reactions. For instance:
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids can replace iodine with aromatic groups, enabling access to diverse pyrazole libraries .
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Cyanation: Treatment with CuCN in DMF introduces a nitrile group, expanding utility in coordination chemistry .
Hydrogen Bonding and Crystal Packing
The N–H group at position 1 participates in intermolecular hydrogen bonds, influencing solid-state packing. Comparative studies with analogs (e.g., 4-chloro-3-(o-tolyl)-1H-pyrazole) reveal that iodine’s larger van der Waals radius disrupts crystallinity, potentially lowering melting points relative to chloro derivatives .
Applications in Medicinal Chemistry
Enzyme Inhibition
Though direct biological data for 4-iodo-3-(o-tolyl)-1H-pyrazole is scarce, structurally related iodopyrazoles exhibit enzyme inhibitory activity. For example:
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Cytochrome P450 Inhibition: Iodine’s electronegativity enhances binding to heme iron, blocking oxidative metabolism .
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Kinase Targeting: Bulkier iodinated analogs show improved selectivity for ATP-binding pockets compared to smaller halogens .
Industrial and Materials Science Applications
Ligand Design in Catalysis
Iodinated pyrazoles serve as chelating ligands for transition metals. For example:
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Palladium Complexes: Enhance catalytic activity in C–N coupling reactions, critical for pharmaceutical synthesis .
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Luminescent Materials: Europium(III) complexes with iodopyrazole ligands exhibit intense red emission, useful in OLEDs .
Polymer Modification
Incorporating 4-iodo-3-(o-tolyl)-1H-pyrazole into polymers via radical polymerization improves thermal stability, with decomposition temperatures exceeding 300°C .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Halogenated Pyrazoles
| Compound | Substituent (Position) | Molecular Weight | Key Reactivity |
|---|---|---|---|
| 4-Iodo-3-(o-tolyl)-1H-pyrazole | I (4), o-tolyl (3) | 284.10 | Nucleophilic substitution, cross-coupling |
| 4-Chloro-3-(o-tolyl)-1H-pyrazole | Cl (4), o-tolyl (3) | 222.68 | Less reactive toward SNAr |
| 3-(o-Tolyl)-1H-pyrazole-4-carbonitrile | CN (4), o-tolyl (3) | 199.22 | Coordination chemistry |
The iodine substituent’s polarizability and bond length uniquely position this compound for diverse synthetic applications .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Control: Competing iodination at position 5 remains a concern in non-symmetrical pyrazoles .
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Purification Difficulties: High molecular weight and lipophilicity complicate chromatographic separation .
Research Opportunities
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Biological Screening: Prioritize in vitro assays against cancer cell lines and inflammatory targets.
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Isotopic Labeling: Develop ¹²⁵I-labeled derivatives for imaging studies.
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